6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3S. It is a derivative of nicotinic acid, featuring a hydroxy group at the 6th position and a 4-methylthiophenyl group at the 5th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylthiophenyl acetic acid.
Cyclization: The 4-methylthiophenyl acetic acid undergoes cyclization with a suitable reagent to form the corresponding pyridine derivative.
Hydroxylation: The pyridine derivative is then hydroxylated at the 6th position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 6-Oxo-5-(4-methylthiophenyl)nicotinic acid.
Reduction: 6-Hydroxy-5-(4-methylthiophenyl)nicotinic alcohol.
Substitution: 6-Hydroxy-5-(4-aminophenyl)nicotinic acid.
Scientific Research Applications
6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The hydroxy and methylthio groups play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-phenyl nicotinic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-(4-Methylthiophenyl)nicotinic acid: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
6-Hydroxy-5-(4-methylphenyl)nicotinic acid: Similar structure but with a methyl group instead of a methylthio group, leading to variations in chemical properties.
Uniqueness
6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic applications and its potential as a therapeutic agent.
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-4-2-8(3-5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKJRFDKHBGNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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